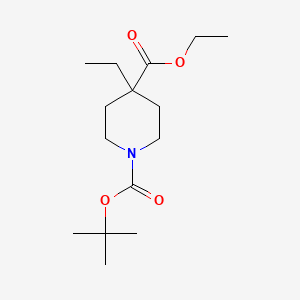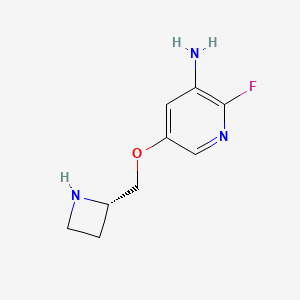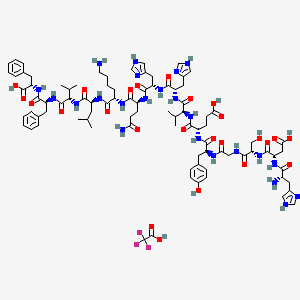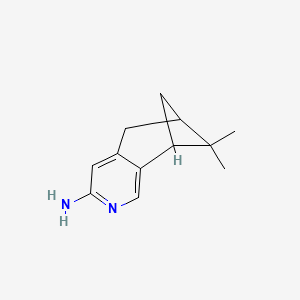
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate
Overview
Description
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives. It is an N-protected derivative of 4-anilinopiperidine .
Synthesis Analysis
This compound can be synthesized in several straightforward synthetic steps . It is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides leading to, for example, 4-pyridylpiperidinyl esters .Molecular Structure Analysis
The molecular formula of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is C15H27NO4. Its molecular weight is 285.38 .Chemical Reactions Analysis
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives as sodium channel blockers to treat stroke patients . It can also be readily converted to fentanyl or related analogues .Physical And Chemical Properties Analysis
The boiling point of Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate is predicted to be 345.9±35.0 °C. Its density is predicted to be 1.038±0.06 g/cm3 .Scientific Research Applications
Palladium-Catalyzed α-Arylation Reactions
The compound finds application in palladium-catalyzed α-arylation reactions. Specifically, it acts as a substrate for the synthesis of 4-pyridylpiperidinyl esters . These esters exhibit interesting biological activities and are relevant in drug discovery. Researchers use this methodology to introduce aryl groups at the α-position of the ester, enabling the construction of complex molecules.
Mechanism of Action
Target of Action
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate, also known as 1-tert-butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate, is a complex organic compound used in the synthesis of various bioactive compounds
Mode of Action
It is used as a reagent in the synthesis of other compounds, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers . It is also used to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .
Biochemical Pathways
The compound plays a role in the synthesis of sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme . These substances can affect various biochemical pathways, including ion transport and inflammatory response pathways.
Result of Action
Instead, its action is manifested in the properties of the compounds it helps synthesize . For instance, when used to synthesize sodium channel blockers, the resulting compound can help treat stroke patients .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)8-10-16(11-9-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSBKSGHPCYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693903 | |
| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Boc-4-ethyl-4-piperidine carboxylate | |
CAS RN |
188792-70-3 | |
| Record name | 1-tert-Butyl 4-ethyl 4-ethylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)

![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)
![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)

![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)